

Bornite (Cu_5FeS_4): A Technical Examination of its Chemical Composition and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bornite**

Cat. No.: **B072238**

[Get Quote](#)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Bornite (Cu_5FeS_4), a sulfide mineral of significant importance as a copper ore, presents a fascinating case study in solid-state chemistry and mineralogy. Its unique crystal structure, variable chemical composition, and temperature-dependent phase transitions have been the subject of extensive research. This technical guide provides a comprehensive overview of the chemical and structural characteristics of **bornite**, intended for a scientific audience. It consolidates quantitative data on its composition, details the experimental protocols for its characterization, and visualizes key structural and analytical pathways. This document serves as a foundational resource for professionals engaged in materials science, geochemistry, and related fields where an in-depth understanding of such mineral phases is crucial.

Introduction

Bornite, colloquially known as "peacock ore" due to its vibrant iridescent tarnish, is a copper iron sulfide with the ideal stoichiometric formula Cu_5FeS_4 .^[1] It is a primary copper mineral in many ore deposits worldwide, often found in association with other sulfides like chalcopyrite, chalcocite, and pyrite.^{[1][2]} The mineral's economic importance is underscored by its high copper content, which is approximately 63% by mass.^[3] Beyond its role as an ore, **bornite**'s complex crystal chemistry, including cation ordering and solid solution behavior, makes it a subject of significant academic interest.

This guide delves into the core technical aspects of **bornite**, focusing on its chemical composition, crystallographic structure, and the analytical methodologies employed for its characterization.

Chemical Composition

The idealized chemical formula for **bornite** is Cu_5FeS_4 .^{[2][3]} However, natural **bornite** samples often exhibit substantial variation in the relative amounts of copper and iron, indicating a degree of solid solution.^[3]

Stoichiometry and Elemental Composition

The theoretical elemental weight percentages for stoichiometric Cu_5FeS_4 are presented in Table 1. Natural samples, however, can deviate from this ideal composition.

Table 1: Theoretical and Observed Elemental Composition of Bornite

Element	Symbol	Theoretical Wt. % (Cu_5FeS_4)	Observed Wt. % (Example 1) [4]	Observed Wt. % (Example 2) [4]
Copper	Cu	63.33	62.99	62.8
Iron	Fe	11.12	11.23	11.4
Sulfur	S	25.55	25.58	25.7
Total		100.00	99.90	99.9

Example 1: Superior, Arizona, USA. Example 2: Monte Catini, Tuscany, Italy (analyzed by electron microprobe).^[4]

Solid Solution and Impurities

Bornite forms a solid solution series with other copper sulfide minerals, notably digenite (Cu_9S_5).^[3] This solid solution, often referred to as the **bornite**-digenite solid solution (bdss), is temperature-dependent.^[5] At temperatures above 228 °C, a continuous solid solution exists.^[6] Upon cooling, exsolution of minerals like chalcopyrite (CuFeS_2) can occur.^{[3][4]}

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) studies have revealed that **bornite** can host a variety of trace elements. These substitutions can provide valuable information about the ore-forming environment.

Table 2: Common Trace Elements in **Bornite**

Element	Symbol	Typical Concentration Range	Notes
Silver	Ag	ppm to >1 wt.%	Preferentially partitions into bornite over chalcopyrite, but into digenite/chalcocite over bornite.[7][8][9]
Bismuth	Bi	ppm to >1 wt.%	Shows strong partitioning into bornite relative to coexisting sulfides.[7][8]
Selenium	Se	up to several thousand ppm	Concentrations can correlate with the presence of selenide micro-inclusions.[7]
Tellurium	Te	up to several thousand ppm	Often associated with Ag and Au, sometimes as telluride nano-inclusions.[7][10]
Gold	Au	Generally low ppm	Bornite is a relatively poor host for gold in solid solution; higher concentrations are often due to micro-inclusions.[8][10]

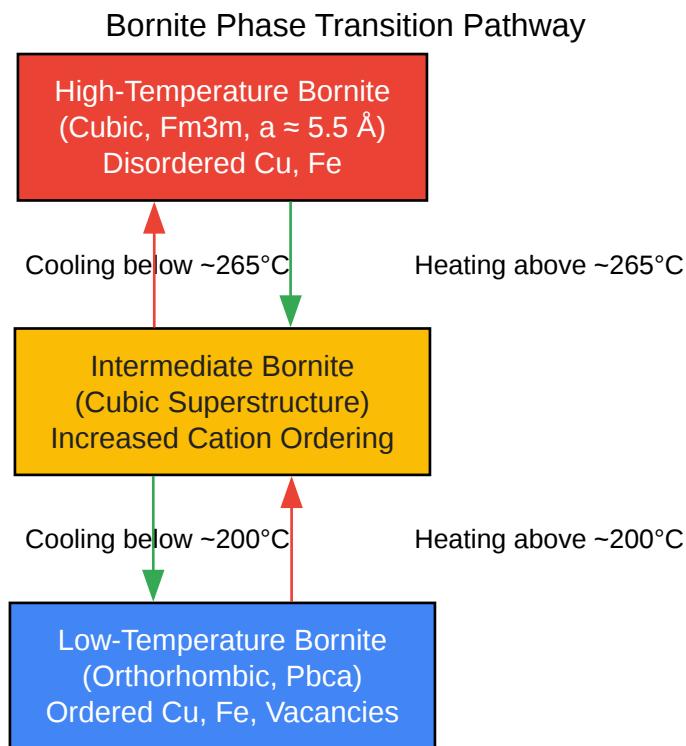
Crystal Structure and Properties

Bornite's crystal structure is complex and exhibits temperature-dependent polymorphism.

Crystal System and Space Group

At ambient temperatures (below $\sim 200^{\circ}\text{C}$), **bornite** has an orthorhombic crystal structure, belonging to the space group Pbca .^[3] This low-temperature form is a superstructure of a simpler high-temperature cubic form.^{[1][3]}

Table 3: Crystallographic Data for Low-Temperature **Bornite**

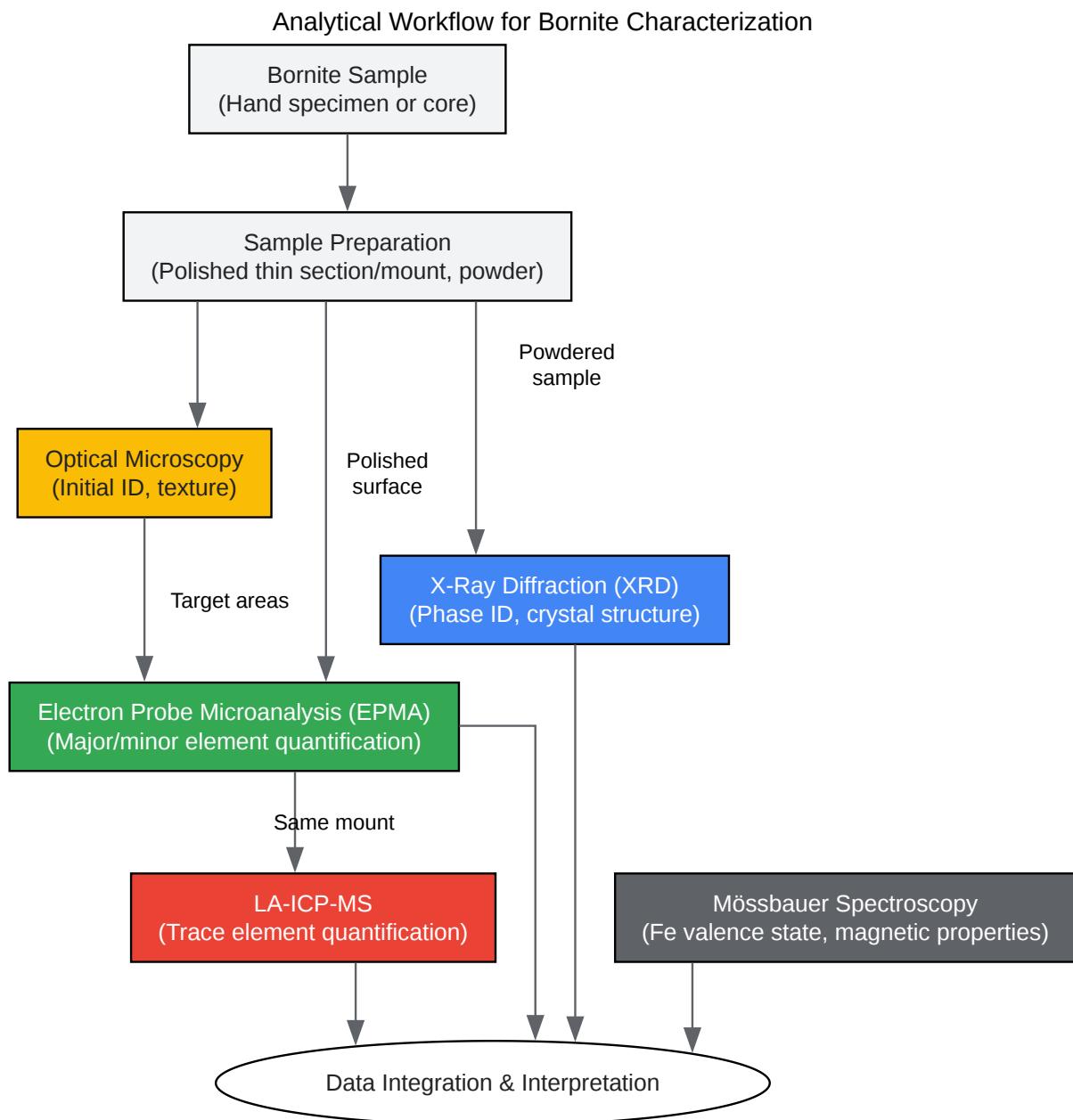

Parameter	Value	Reference
Crystal System	Orthorhombic (pseudo-cubic)	[3] [4]
Space Group	Pbca	[3]
Unit Cell Parameters	$a \approx 10.97 \text{ \AA}$, $b \approx 21.88 \text{ \AA}$, $c \approx 10.96 \text{ \AA}$	[11]
Formula Units (Z)	16	[3]

Structural Transitions

Bornite undergoes two key phase transitions at elevated temperatures.^{[1][3]}

- Low to Intermediate Transition ($\sim 200^{\circ}\text{C}$): The low-temperature orthorhombic (Pbca) superstructure transforms into an intermediate, disordered cubic form. This transition is strongly first-order and shows significant thermal hysteresis.^{[1][3]}
- Intermediate to High Transition ($\sim 265^{\circ}\text{C}$): The intermediate cubic form transitions to a high-temperature cubic structure (space group $\text{Fm}3\text{m}$) with a smaller unit cell ($a \approx 5.50 \text{ \AA}$).^[3] In this high-temperature phase, the copper and iron atoms are randomly distributed within a cubic close-packed sulfur framework.^[3]

The ordering of copper and iron atoms and vacancies upon cooling is what gives rise to the larger superstructures of the intermediate and low-temperature forms.^[3]



[Click to download full resolution via product page](#)

Caption: Temperature-dependent polymorphic transitions in **bornite**.

Experimental Protocols for Characterization

A multi-technique approach is required for the comprehensive characterization of **bornite**. The general workflow involves initial identification followed by detailed structural and chemical analysis.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the detailed analysis of **bornite** samples.

X-Ray Diffraction (XRD)

XRD is fundamental for phase identification and the determination of crystallographic parameters.

- Objective: To confirm the mineral phase as **bornite** and determine its crystal structure, unit cell parameters, and space group.
- Methodology:
 - Sample Preparation: A pure mineral separate of **bornite** is ground to a fine powder (typically $<10\text{ }\mu\text{m}$) in an agate mortar to ensure random crystallite orientation.[12]
 - Instrument Setup: A powder diffractometer is used, commonly with Cu K α radiation. Data is collected over a range of 2θ angles (e.g., 5° to 80°), with a defined step size and counting time per step.
 - Data Analysis: The resulting diffraction pattern is compared against a standard reference database (e.g., the Powder Diffraction File™ from the ICDD) for phase identification.[13] For structural refinement, Rietveld analysis is performed on the diffraction data to refine lattice parameters, atomic positions, and other structural details.

Electron Probe Microanalysis (EPMA)

EPMA is the primary technique for obtaining accurate quantitative analyses of major and minor elements in **bornite**.

- Objective: To determine the precise weight percentages of Cu, Fe, S, and other minor elements at the micrometer scale.
- Methodology:
 - Sample Preparation: A sample of **bornite** is embedded in epoxy and polished to a smooth, flat ($0.25\text{ }\mu\text{m}$ diamond finish), and carbon-coated surface to ensure conductivity.[14]
 - Instrument Setup: An electron probe microanalyzer is used. Typical operating conditions for sulfide analysis are an accelerating voltage of 15-20 kV and a beam current of 10-20 nA, with a focused electron beam.[15]

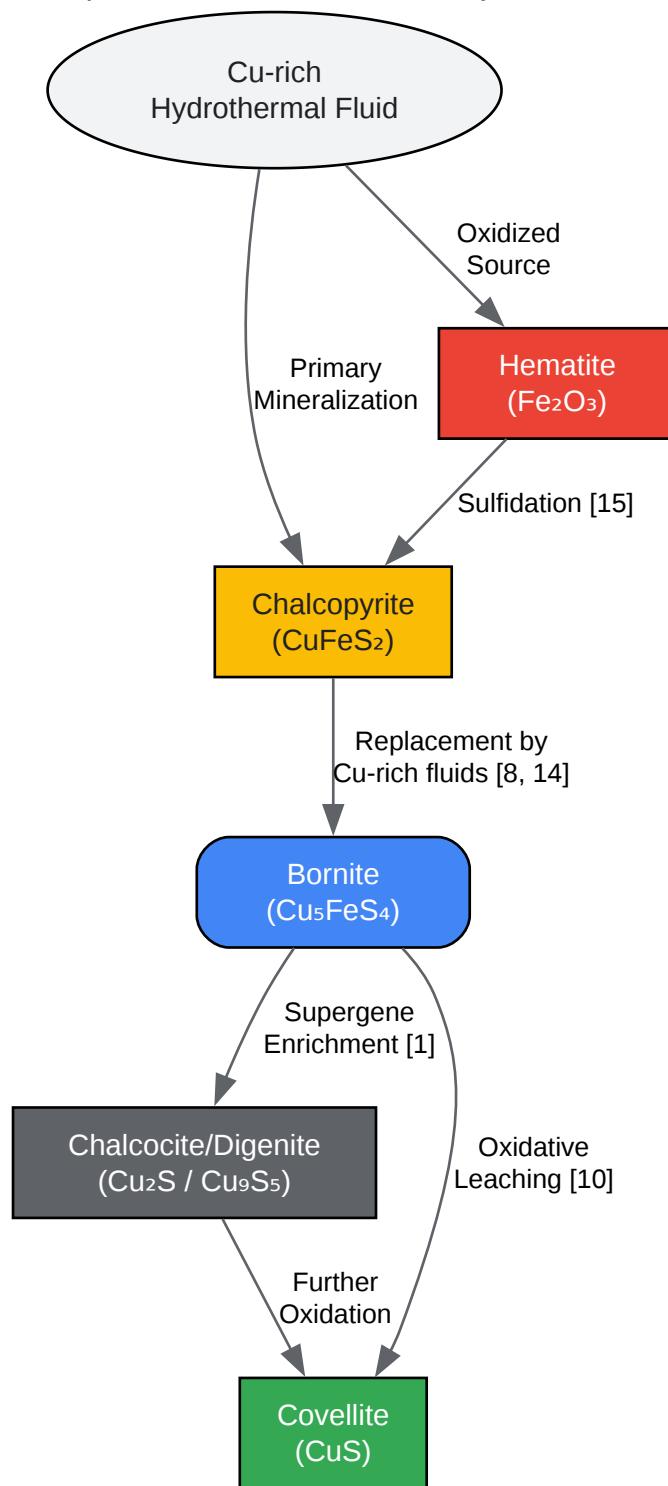
- Analysis: The intensities of characteristic X-rays emitted from the sample are measured using Wavelength-Dispersive Spectrometers (WDS).[16] These intensities are compared to those measured from well-characterized standards (e.g., pure Cu, FeS₂, Ag₂S) under the same analytical conditions.
- Data Correction: A matrix correction procedure (e.g., ZAF or $\phi(pz)$) is applied to the raw data to account for differences in atomic number (Z), absorption (A), and fluorescence (F) effects between the sample and the standards.[14]

Laser Ablation-Inductively Coupled-Mass Spectrometry (LA-ICP-MS)

This technique is employed for quantitative analysis of trace elements at low concentrations (ppm to ppb).

- Objective: To quantify the concentration of trace elements (e.g., Ag, Bi, Se, Te, Au) within the **bornite** crystal lattice.
- Methodology:
 - Sample Preparation: The same polished and carbon-coated mount used for EPMA can be used.
 - Instrument Setup: A high-power laser (e.g., Nd:YAG or excimer) is coupled to an ICP-MS. The laser ablates a small amount of material from the sample surface in a defined spot or raster pattern.
 - Analysis: The ablated material is transported by a carrier gas (e.g., He or Ar) into the plasma of the ICP-MS, where it is ionized. The ions are then separated by their mass-to-charge ratio and counted.
 - Quantification: The signal intensities from the sample are normalized to an internal standard (an element of known concentration, often determined by EPMA, like Fe) and calibrated against an external standard reference material (e.g., certified glass standards or well-characterized sulfide standards).[7]

⁵⁷Fe Mössbauer Spectroscopy


This technique is specifically sensitive to the iron in the sample, providing information on its valence state, coordination, and magnetic properties.

- Objective: To determine the oxidation state (Fe^{2+} vs. Fe^{3+}) and local electronic environment of iron atoms in the **bornite** structure.
- Methodology:
 - Sample Preparation: A powdered sample of **bornite** is placed in a sample holder.[12]
 - Instrument Setup: A Mössbauer spectrometer is used, which consists of a ⁵⁷Co radioactive source, a velocity transducer to modulate the gamma-ray energy via the Doppler effect, a detector, and data acquisition electronics.
 - Analysis: The sample is exposed to the gamma rays from the ⁵⁷Co source. The resonant absorption of these gamma rays by the ⁵⁷Fe nuclei in the **bornite** is measured as a function of the source velocity.
 - Data Interpretation: The resulting spectrum is fitted to determine hyperfine parameters such as the isomer shift (IS) and quadrupole splitting (QS). For **bornite** at room temperature, the spectrum is typically a doublet with an isomer shift corresponding to a high-spin Fe^{3+} state.[12][17]

Geochemical Pathways

Bornite's formation and alteration are key processes in the geochemical cycling of copper. It can form as a primary mineral in hydrothermal systems or as a secondary mineral through the alteration of other sulfides.

Simplified Geochemical Pathways of Bornite

[Click to download full resolution via product page](#)

Caption: Formation and alteration relationships involving **bornite**.

Conclusion

Bornite (Cu_5FeS_4) is a mineral defined by its chemical and structural complexity. Its composition is not fixed, showing significant solid solution and capacity to incorporate a range of economically and geochemically important trace elements. The structure of **bornite** is characterized by temperature-dependent polymorphism driven by cation ordering. A comprehensive understanding of this mineral requires a suite of advanced analytical techniques, including XRD for structural determination, EPMA for major element quantification, LA-ICP-MS for trace element analysis, and Mössbauer spectroscopy for probing the state of iron. The detailed characterization of **bornite** not only provides insights into fundamental solid-state chemistry but also has practical applications in mineral processing and exploration geology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. minsocam.org [minsocam.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Minor and trace elements in bornite and associated Cu-(Fe)-sulfides: A LA-ICP-MS studyBornite mineral chemistry. - OceanRep [oceanrep.geomar.de]
- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]

- 12. [przyrbwn.icm.edu.pl](#) [przyrbwn.icm.edu.pl]
- 13. [digital.library.unt.edu](#) [digital.library.unt.edu]
- 14. [jsg.utexas.edu](#) [jsg.utexas.edu]
- 15. [geology.wisc.edu](#) [geology.wisc.edu]
- 16. Electron probe microanalysis - Wikipedia [en.wikipedia.org]
- 17. [bibliotekanauki.pl](#) [bibliotekanauki.pl]
- To cite this document: BenchChem. [Bornite (Cu_5FeS_4): A Technical Examination of its Chemical Composition and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072238#bornite-chemical-composition-and-formula-cu5fes4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com